molecular formula C21H26BrN5O B11490671 [4-(1-Adamantyl)piperazino](6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanone

[4-(1-Adamantyl)piperazino](6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No.: B11490671
M. Wt: 444.4 g/mol
InChI Key: YGGXLBAPXBFADF-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)piperazinomethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a bromopyrazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the individual components. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the piperazine ring is often synthesized via cyclization reactions. The bromopyrazolopyrimidine moiety is usually prepared through a series of condensation and bromination reactions. The final step involves coupling these components under specific reaction conditions, such as the use of a suitable solvent, temperature control, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, solvents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)piperazinomethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromopyrazolopyrimidine moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can lead to the formation of various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in various diseases.

Medicine

In medicine, 4-(1-Adamantyl)piperazinomethanone is investigated for its therapeutic potential. It may exhibit activity against certain types of cancer, infectious diseases, or neurological disorders, making it a valuable compound for drug discovery and development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring and bromopyrazolopyrimidine moiety contribute to its overall activity. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1-Adamantyl)piperazinomethanone stands out due to its unique combination of structural features. The presence of the adamantyl group, piperazine ring, and bromopyrazolopyrimidine moiety provides a distinct set of chemical properties and potential applications. This compound’s versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable subject of study.

Properties

Molecular Formula

C21H26BrN5O

Molecular Weight

444.4 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C21H26BrN5O/c22-17-12-23-19-8-18(24-27(19)13-17)20(28)25-1-3-26(4-2-25)21-9-14-5-15(10-21)7-16(6-14)11-21/h8,12-16H,1-7,9-11H2

InChI Key

YGGXLBAPXBFADF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=NN3C=C(C=NC3=C2)Br)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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